Cas no 1804420-53-8 (Methyl 4-cyano-2-methoxy-6-(trifluoromethyl)benzoate)

Methyl 4-cyano-2-methoxy-6-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-cyano-2-methoxy-6-(trifluoromethyl)benzoate
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- インチ: 1S/C11H8F3NO3/c1-17-8-4-6(5-15)3-7(11(12,13)14)9(8)10(16)18-2/h3-4H,1-2H3
- InChIKey: YALLPNZFXOOHIH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C#N)C=C(C=1C(=O)OC)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 360
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 59.3
Methyl 4-cyano-2-methoxy-6-(trifluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015012996-500mg |
Methyl 4-cyano-2-methoxy-6-(trifluoromethyl)benzoate |
1804420-53-8 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
Alichem | A015012996-1g |
Methyl 4-cyano-2-methoxy-6-(trifluoromethyl)benzoate |
1804420-53-8 | 97% | 1g |
1,475.10 USD | 2021-06-21 | |
Alichem | A015012996-250mg |
Methyl 4-cyano-2-methoxy-6-(trifluoromethyl)benzoate |
1804420-53-8 | 97% | 250mg |
470.40 USD | 2021-06-21 |
Methyl 4-cyano-2-methoxy-6-(trifluoromethyl)benzoate 関連文献
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
Methyl 4-cyano-2-methoxy-6-(trifluoromethyl)benzoateに関する追加情報
Methyl 4-cyano-2-methoxy-6-(trifluoromethyl)benzoate (CAS No. 1804420-53-8): A Comprehensive Overview
Methyl 4-cyano-2-methoxy-6-(trifluoromethyl)benzoate, identified by its CAS number 1804420-53-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of Methyl 4-cyano-2-methoxy-6-(trifluoromethyl)benzoate consists of a benzoate core substituted with a cyano group at the 4-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 6-position. This specific arrangement of functional groups imparts distinct chemical and biological properties to the compound, making it an intriguing subject for further investigation.
In recent years, there has been a growing interest in the development of molecules that incorporate fluorine atoms due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The presence of the trifluoromethyl group in Methyl 4-cyano-2-methoxy-6-(trifluoromethyl)benzoate enhances its metabolic stability and improves its interaction with biological targets. This feature has been extensively studied in the context of drug design, where such modifications can lead to more potent and selective therapeutic agents.
The cyano group at the 4-position of the benzoate ring contributes to the compound's electronic properties, influencing its reactivity and potential interactions with biological molecules. Additionally, the methoxy group at the 2-position introduces a hydroxyl moiety that can participate in hydrogen bonding interactions, further enhancing its binding capabilities. These structural features collectively contribute to the compound's versatility and potential utility in various chemical and biological applications.
Recent research has highlighted the importance of Methyl 4-cyano-2-methoxy-6-(trifluoromethyl)benzoate in the development of novel pharmaceuticals. Studies have demonstrated its potential as a precursor in the synthesis of more complex molecules with enhanced pharmacological properties. For instance, derivatives of this compound have been explored as inhibitors of various enzymes and receptors involved in critical biological pathways. These findings underscore the compound's significance in medicinal chemistry and its potential to contribute to the discovery of new therapeutic strategies.
The synthesis of Methyl 4-cyano-2-methoxy-6-(trifluoromethyl)benzoate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of each functional group must be carefully optimized to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, have been employed to achieve these objectives. These methodologies not only highlight the synthetic challenges associated with this compound but also showcase the advancements in synthetic organic chemistry that facilitate such complex transformations.
The pharmacological profile of Methyl 4-cyano-2-methoxy-6-(trifluoromethyl)benzoate has been extensively evaluated through both in vitro and in vivo studies. These investigations have revealed its potential as an anti-inflammatory agent, an antioxidant, and a modulator of neurotransmitter systems. The compound's ability to interact with multiple biological targets suggests its broad therapeutic applicability. Further preclinical studies are ongoing to fully elucidate its mechanism of action and to identify potential clinical applications.
In addition to its pharmaceutical applications, Methyl 4-cyano-2-methoxy-6-(trifluoromethyl)benzoate has shown promise in other areas of research. Its unique structural features make it a valuable tool for studying molecular recognition processes and for developing new analytical methods. For example, it has been used as a reference standard in chromatographic techniques due to its well-defined properties and stability under various conditions.
The future prospects for Methyl 4-cyano-2-methoxy-6-(trifluoromethyl)benzoate are vast and exciting. As our understanding of biological systems continues to evolve, new opportunities for utilizing this compound will emerge. Advances in computational chemistry and high-throughput screening technologies will further enhance our ability to explore its potential applications. It is anticipated that Methyl 4-cyano-2-methoxy-6-(trifluoromethyl)benzoate will continue to play a pivotal role in advancing our knowledge and capabilities in chemical biology and pharmaceutical chemistry.
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